

# Elunonavir (GS-1156): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Elunonavir |           |
| Cat. No.:            | B10823841  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Elunonavir (GS-1156) is a novel, investigational inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] Developed by Gilead Sciences, it represents a significant advancement in the field of antiretroviral therapy.[3][4] A key innovation in its design is the attachment of a rigid, rod-shaped molecular appendage, a "stabilizer," which restricts the inhibitor's access to the active site of cytochrome P450 (CYP) enzymes.[5] This strategic modification was hypothesized to reduce metabolic turnover, a common liability for HIV protease inhibitors. This design has resulted in a potent antiviral agent with a high barrier to resistance and remarkable metabolic stability, leading to a significantly prolonged plasma half-life in humans of over two weeks without the need for a pharmacokinetic enhancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in the development of Elunonavir.

## Introduction: The Challenge of HIV Protease Inhibitors

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral drugs.



However, a major challenge with existing HIV protease inhibitors is their rapid metabolism by cytochrome P450 enzymes in the liver and intestine. This leads to low systemic exposure and short half-lives, necessitating co-administration with a pharmacokinetic enhancer like ritonavir to achieve once-daily dosing. These enhancers, while effective, can lead to numerous drugdrug interactions. The development of an unboosted, potent HIV protease inhibitor with a long half-life has been a significant goal in HIV research.

# The Discovery of Elunonavir (GS-1156): A Novel Design Strategy

Gilead Sciences embarked on a program to develop a metabolically stable HIV protease inhibitor that would not require a pharmacokinetic booster. The core hypothesis was that attaching a rigid, rod-shaped molecular appendage to a known HIV protease inhibitor scaffold would sterically hinder its interaction with the active site of CYP enzymes, thereby reducing its metabolism. This "stabilizer" approach, inspired by work on their HCV NS5A inhibitor program, was applied to a scaffold based on atazanavir. Extensive optimization of this concept led to the identification of **Elunonavir** (GS-1156) as a clinical candidate.

#### **Chemical Structure**

Molecular Formula: C52H59F10N11O8

CAS Registry Number: 2242428-57-3

### **Mechanism of Action**

**Elunonavir** is a competitive inhibitor of the HIV-1 protease. By binding to the active site of the enzyme, it prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins, which are essential for the production of mature, infectious virions. This disruption of the viral life cycle effectively suppresses viral replication.







Check Availability & Pricing







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. cdn.hivguidelines.org [cdn.hivguidelines.org]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Resistance Assays Clinical Guidelines Program [hivguidelines.org]
- 5. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elunonavir (GS-1156): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823841#elunonavir-gs-1156-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com